5-ethylpyridine-3-carbaldehyde
Description
5-ethylpyridine-3-carbaldehyde: is an organic compound with the molecular formula C8H9NO . It is a derivative of pyridine, where the aldehyde group is positioned at the third carbon, and an ethyl group is attached to the fifth carbon of the pyridine ring. .
Properties
CAS No. |
98664-63-2 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethylpyridine-3-carbaldehyde can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction , where 5-ethylpyridine is treated with N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the desired position . The reaction typically proceeds under mild conditions and yields the aldehyde as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the oxidation of 5-ethylpyridine using oxidizing agents such as chromium trioxide or potassium permanganate . The reaction conditions are carefully controlled to prevent over-oxidation to the corresponding carboxylic acid .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-ethylpyridine-3-carbaldehyde can be further oxidized to form using strong oxidizing agents like .
Reduction: The aldehyde group can be reduced to the corresponding alcohol, , using reducing agents such as or .
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation Product: 5-ethylpyridine-3-carboxylic acid.
Reduction Product: 5-ethylpyridine-3-methanol.
Substitution Products: Varies based on the nucleophile used.
Scientific Research Applications
Chemistry: 5-ethylpyridine-3-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is utilized in the synthesis of bioactive molecules that exhibit potential therapeutic properties. It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-ethylpyridine-3-carbaldehyde is primarily related to its ability to act as an electrophile due to the presence of the aldehyde group. This electrophilic nature allows it to participate in various chemical reactions, forming covalent bonds with nucleophiles. The compound can interact with biological molecules, potentially inhibiting or modifying the activity of enzymes and receptors .
Comparison with Similar Compounds
Pyridine-3-carbaldehyde: Lacks the ethyl group at the fifth position.
5-methylpyridine-3-carbaldehyde: Contains a methyl group instead of an ethyl group at the fifth position.
5-ethylpyridine-2-carbaldehyde: The aldehyde group is positioned at the second carbon instead of the third.
Uniqueness: 5-ethylpyridine-3-carbaldehyde is unique due to the specific positioning of the ethyl group and the aldehyde group on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Biological Activity
5-Ethylpyridine-3-carbaldehyde, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an aldehyde functional group, which enhances its reactivity and ability to interact with various biological molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its electrophilic nature due to the aldehyde group. This property allows the compound to form covalent bonds with nucleophiles, including amino acids in proteins, which can modify enzyme activity and receptor interactions. Such interactions may lead to inhibition or alteration of specific biochemical pathways, making it a candidate for therapeutic applications.
Biological Activities
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, pyridine derivatives have shown moderate antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for some derivatives were reported in the range of 2.18–3.08 μM, suggesting that this compound could possess similar activities.
Cytotoxicity and Anticancer Potential
Studies on related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, derivatives of pyridine-2-carboxaldehyde thiosemicarbazone were evaluated for their antineoplastic activity and showed significant inhibition of ribonucleotide reductase with IC50 values around 1.0 μM . This indicates that this compound may also have potential as an anticancer agent, warranting further investigation.
Enzyme Inhibition
The compound's ability to interact with enzymes is noteworthy. It has been suggested that it can inhibit specific enzyme activities due to its electrophilic nature. For instance, studies on similar pyridine derivatives have highlighted their role in inhibiting CDP reductase activity, which is crucial in nucleotide synthesis and cancer proliferation .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
